molecular formula C15H22FN3O3 B193882 N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide CAS No. 333753-67-6

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide

Cat. No. B193882
M. Wt: 311.35 g/mol
InChI Key: VKPSVASMDWRRJS-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide” is a chemical compound with the molecular formula C15H22FN3O3 and a molecular weight of 311.35 . It is intended for research use only and is not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H22FN3O3. It includes a morpholinyl phenyl group, an amino group, and a hydroxypropyl group . The exact spatial arrangement of these groups would be determined by the compound’s stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid and is slightly soluble in methanol, DMSO, and chloroform . It has a predicted boiling point of approximately 607.3°C at 760 mmHg and a predicted density of approximately 1.3 g/cm3 . Its melting point is between 125-127°C . The refractive index is predicted to be 1.57 .

Scientific Research Applications

  • Synthesis of Major Degradation Products : The compound is used in the selective hydrolysis process to synthesize major degradation products of the Linezolid injection, resulting in partially hydrolyzed impurities (Huang et al., 2014).

  • Formation of Perfluoro Compounds : It plays a role in the synthesis of Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a site-selective electrophilic fluorinating agent, illustrating its utility in creating specialized fluorine compounds (Banks, Besheesh, & Tsiliopoulos, 1996).

  • In Synthesis of Paracetamol Derivatives : It is involved in the synthesis of novel paracetamol derivatives with potential DNA-binding and protein-binding interactions, showcasing its application in creating complex organic molecules (Raj, 2020).

  • Antimicrobial and Hemolytic Activity : This compound is foundational in the preparation of 1,3,4-oxadiazole compounds, which are screened for antimicrobial and hemolytic activities, demonstrating its use in pharmacological research (Gul et al., 2017).

  • Antimalarial Activity and Structure-Activity Relationships : It's involved in the synthesis of compounds with antimalarial activity, contributing to the understanding of structure-activity relationships in antimalarial drug development (Werbel et al., 1986).

  • Primary Amino Acid Derivatives for Anticonvulsant Properties : The compound assists in synthesizing primary amino acid derivatives, showing potent anticonvulsant and pain-attenuating properties in pharmacological studies (King et al., 2011).

  • Chemoselective Acetylation in Drug Synthesis : It serves as an intermediate in the natural synthesis of antimalarial drugs, showing its utility in chemoselective acetylation processes (Magadum & Yadav, 2018).

  • Synthesis of Novel Antimicrobial Agents : It's used in the creation of new biologically active phenylacetamides with potential antimicrobial properties, highlighting its role in medicinal chemistry (Jayadevappa et al., 2012).

  • Catalytic Hydrogenation in Dye Production : The compound is an important intermediate in the production of azo disperse dyes, demonstrating its application in industrial chemistry (Zhang, 2008).

  • Anticancer Drug Synthesis and Molecular Docking Analysis : Its synthesis and characterization are crucial in the development of an anticancer drug with targeted receptor activity, underscoring its significance in cancer research (Sharma et al., 2018).

  • Synthesis of Antibacterial Agents : It is integral in synthesizing fluorine-substituted amino-1,2,4-triazines with antibacterial properties, contributing to the field of antibiotic development (Alharbi & Alshammari, 2019).

  • Herbicidal Activity in Agricultural Chemistry : The compound is used in synthesizing herbicidal agents, illustrating its utility in agricultural chemistry and pest control (Wu et al., 2011).

  • Synthesis of Fluorinated α-Aminophosphonic Acid Analogues : It aids in the synthesis of phosphonic acid analogues, contributing to the exploration of biologically active molecules and their potential applications (Wanat et al., 2020).

  • Development of Coordination Complexes with Antioxidant Activity : The compound is key in synthesizing pyrazole-acetamide derivatives and their coordination complexes, which exhibit significant antioxidant activities (Chkirate et al., 2019).

  • Synthesis of Anti-Inflammatory Agents : It's used in synthesizing derivatives with significant anti-inflammatory activity, adding to the repertoire of anti-inflammatory drug development (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPSVASMDWRRJS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H](CNC1=CC(=C(C=C1)N2CCOCC2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443864
Record name N-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide

CAS RN

333753-67-6
Record name Linezolid descarbonyl (R)-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333753676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINEZOLID DESCARBONYL (R)-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7FFZ7MPB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
World Health Organization - 2022 - books.google.com
The second issue of the WHO Drug Information, Volume 36 of 2022, includes a section on Consultation Documents with focus on Linezolid, Linezolid tablets, Isoniazid and Isoniazid …
Number of citations: 108 books.google.com

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